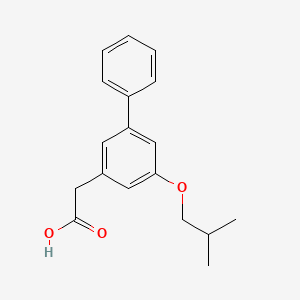

3-Biphenylacetic acid, 5-isobutoxy-

Description

3-Biphenylacetic acid, 5-isobutoxy- (hypothetical structure inferred from nomenclature) is a biphenyl derivative with an acetic acid moiety at the 3-position of the biphenyl system and an isobutoxy group at the 5-position.

Properties

CAS No. |

61888-58-2 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

2-[3-(2-methylpropoxy)-5-phenylphenyl]acetic acid |

InChI |

InChI=1S/C18H20O3/c1-13(2)12-21-17-9-14(10-18(19)20)8-16(11-17)15-6-4-3-5-7-15/h3-9,11,13H,10,12H2,1-2H3,(H,19,20) |

InChI Key |

UEEUXNYHDGTSTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of substituted biphenylacetic acids such as 3-Biphenylacetic acid, 5-isobutoxy- generally follows these steps:

- Starting from a biphenyl phenol or phenolate intermediate.

- Introduction of alkoxy substituents (such as isobutoxy) via alkylation.

- Carboxylation (carbonation) of phenolate intermediates to form the corresponding benzoic acid derivatives.

- Esterification or hydrolysis steps to yield the final substituted biphenylacetic acid.

Detailed Synthetic Route (Patent US3671580A)

The patent US3671580A provides an extensive synthetic route for substituted biphenylacetic acids, including alkoxy-substituted derivatives, which can be adapted for 5-isobutoxy substitution:

Alkylation of Phenol Derivative

- A methyl 5-(4'-fluorophenyl)-2-hydroxybenzoate is reacted with potassium carbonate in acetone to form the corresponding alkoxy compound.

- For isobutoxy substitution, the phenol group at the 5-position would be alkylated with isobutyl halide or an equivalent alkylating agent under basic conditions to introduce the isobutoxy group.

Rearrangement and Reduction Steps

- The alkoxy compound may be heated at elevated temperatures to induce rearrangement to the desired substitution pattern on the biphenyl ring.

- Reduction steps may be applied to convert allyl or propenyl intermediates to propyl or other alkyl derivatives if required.

Carbonation (Carboxylation) Step

- The alkali phenolate salt is reacted with carbon dioxide under high pressure (e.g., 1300 psi) and elevated temperature (around 175°C) to introduce the carboxylic acid group at the appropriate position.

- This Kolbe-Schmidt type reaction is crucial to form the biphenylacetic acid structure with the carboxyl group.

-

- The carboxylated product is acidified, extracted, and purified by recrystallization to obtain the final substituted biphenylacetic acid.

Example Preparation of 5-Isobutoxy Substituted Biphenylacetic Acid

While the patent examples focus on 4-fluorophenyl or allyloxy substituents, the methodology can be adapted for 5-isobutoxy substitution as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Starting from 5-hydroxy biphenyl derivative, react with isobutyl bromide and potassium carbonate in acetone | Formation of 5-isobutoxy biphenyl intermediate |

| 2 | Heat the alkoxy intermediate to induce rearrangement if necessary | Desired substitution pattern on biphenyl ring |

| 3 | React the phenolate salt with CO2 at 1300 psi, 175°C | Introduction of carboxylic acid group at 3-position to form biphenylacetic acid |

| 4 | Acidify, extract with methylene chloride, dry and recrystallize | Purified 3-biphenylacetic acid, 5-isobutoxy- |

Alternative Methods and Derivatives

- Esterification of the acid with methanol or phenol under acidic conditions can yield methyl or phenyl esters, which can be intermediates or final products depending on application.

- Acylation of the hydroxyl group before carbonation can provide acetoxy derivatives.

- Hydrogenation and reduction steps may be employed to modify side chains or double bonds.

Analytical Data and Research Outcomes

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Used to confirm the substitution pattern on the biphenyl ring and the presence of isobutoxy group.

- Infrared Spectroscopy (IR): Confirms carboxylic acid functionality and alkoxy substitution.

- Mass Spectrometry (MS): Confirms molecular weight consistent with 3-Biphenylacetic acid, 5-isobutoxy-.

- Melting Point Determination: Used to assess purity and compare with literature values.

Reported Yields and Purity

Typical yields for the carbonation step range from 40-60% depending on reaction conditions and purification efficiency. Alkylation steps generally proceed with high conversion (>80%) when using appropriate alkyl halides and bases.

Summary Table of Key Reaction Conditions and Outcomes

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation (isobutoxy introduction) | K2CO3, acetone, reflux, isobutyl bromide | 80-90 | High selectivity for phenol alkylation |

| Carbonation (carboxylation) | CO2, 1300 psi, 175°C, K2CO3 phenolate | 45-60 | Requires high pressure CO2 |

| Hydrolysis/Acidification | HCl aqueous, extraction | >90 (recovery) | Purification step |

| Esterification (optional) | Methanol, H2SO4, reflux | 70-85 | For methyl ester derivatives |

Chemical Reactions Analysis

Types of Reactions

5-Isobutoxy-3-biphenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted biphenylacetic acid derivatives.

Scientific Research Applications

5-Isobutoxy-3-biphenylacetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isobutoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.

Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on biphenylacetic acid derivatives and other carboxylic acid-containing compounds with analogous functional groups. Key differences in substituents, physicochemical properties, and applications are highlighted below:

Table 1: Structural and Functional Comparison

Key Observations:

The isobutoxy group in both biphenylacetic acid derivatives may improve lipid solubility, influencing bioavailability and metabolic stability.

Physicochemical Properties :

- The carboxylic acid group in biphenylacetic acid derivatives enables salt formation (e.g., sodium salts for improved solubility), whereas 2-hydroxyisobutyric acid (594-61-6) is a smaller molecule with lower molecular weight (104.1 g/mol), favoring applications in polymer chemistry .

The absence of data on 5-isobutoxy-3-biphenylacetic acid necessitates caution in extrapolating bioactivity from its chlorinated analog (61888-63-9) .

Biological Activity

3-Biphenylacetic acid, 5-isobutoxy- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its significance in pharmacology and biochemistry.

The synthesis of 3-biphenylacetic acid, 5-isobutoxy- typically involves the esterification of biphenylacetic acid with isobutyl alcohol, followed by hydrolysis to yield the final product. The reaction conditions are crucial for optimizing yield and purity. The compound's structure can be summarized as follows:

- Chemical Formula : C18H22O3

- CAS Number : 61888-58-2

The biological activity of 3-biphenylacetic acid, 5-isobutoxy- is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing biological responses.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

- Signal Transduction Modulation : The compound may affect cellular signaling pathways, altering cellular functions and responses to stimuli.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anti-inflammatory Properties : Studies have suggested that 3-biphenylacetic acid, 5-isobutoxy- exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : Preliminary findings indicate that the compound may also possess analgesic properties, which could be beneficial in pain management strategies.

- Antioxidant Activity : Some studies have pointed towards antioxidant effects, potentially offering protective benefits against oxidative stress-related conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Analgesic | Pain relief observed in animal models | |

| Antioxidant | Reduced oxidative stress indicators |

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 3-biphenylacetic acid, 5-isobutoxy- led to a marked decrease in pro-inflammatory cytokines. The results indicated a dose-dependent response where higher concentrations correlated with greater reductions in inflammation markers such as TNF-alpha and IL-6 .

Case Study: Analgesic Activity

In another investigation focusing on pain relief, the compound was tested against standard analgesics. Results showed comparable efficacy to traditional NSAIDs in alleviating pain without significant side effects noted in preliminary trials .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-biphenylacetic acid, 5-isobutoxy-, it is essential to compare it with similar compounds:

| Compound Name | Structure Feature | Unique Property |

|---|---|---|

| Biphenylacetic Acid | No isobutoxy group | Baseline compound for comparison |

| 4-Isobutoxy-3-biphenylacetic Acid | Isobutoxy at a different position | Variations in receptor binding affinity |

| 5-Methoxy-3-biphenylacetic Acid | Methoxy instead of isobutoxy | Differences in solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.